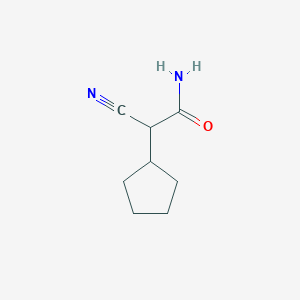

2-Cyano-2-cyclopentylacetamide

Description

Contextualization within Amide Chemistry and Cyanoacetamide Derivatives

Amide chemistry is fundamental to organic and medicinal science, as the amide bond is a cornerstone of peptides, proteins, and numerous pharmaceuticals. Cyanoacetamide derivatives, a specific subclass of amides, are particularly noteworthy for their synthetic utility. researchgate.net These compounds are characterized by the presence of a nitrile (-C≡N) group and an acetamide (B32628) (-CH₂C(=O)NH₂) group. Cyanoacetamides are recognized as highly versatile precursors for synthesizing a wide array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. researchgate.netresearchgate.net

The reactivity of cyanoacetamide and its derivatives is largely attributed to the active methylene (B1212753) group (the -CH₂- adjacent to the cyano and carbonyl groups), which can readily participate in a variety of chemical transformations, including condensation and substitution reactions. smolecule.com This reactivity allows for the construction of more complex molecular architectures, making cyanoacetamides crucial building blocks in the synthesis of compounds for the pharmaceutical and agrochemical industries. researchgate.netsmolecule.com General synthetic routes to produce cyanoacetamide derivatives often involve the reaction of amines with reagents like ethyl cyanoacetate (B8463686) or cyanoacetic acid. researchgate.net

Significance as a Versatile Synthetic Intermediate

2-Cyano-2-cyclopentylacetamide distinguishes itself through the presence of a cyclopentyl ring attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). This structural feature imparts specific steric and electronic properties to the molecule, influencing its reactivity and the three-dimensional shape of the molecules derived from it. The compound is formally known as α-cyano-cyclopentaneacetamide. chemicalregister.com

The primary significance of this compound lies in its role as a versatile synthetic intermediate or building block. evitachem.com The presence of both a cyano group and an amide group provides multiple reactive sites for further chemical modification. evitachem.com For instance, the cyano group can undergo nucleophilic attack, serving as a handle for introducing new functional groups or for participating in cyclization reactions to form heterocyclic systems like pyrazoles and thiazoles. smolecule.comevitachem.com

While specific, detailed synthetic applications starting directly from this compound are not extensively documented in broad literature, the inclusion of the "2-cyclopentylacetamido" fragment in various complex heterocyclic amide derivatives highlights the importance of this structural motif in medicinal chemistry research. google.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Synonym | α-cyano-cyclopentaneacetamide chemicalregister.com |

| CAS Number | 146495-10-5 chemicalregister.com |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Solid |

| Boiling Point | Not available ambeed.com |

| Purity | Typically available at ≥95% sigmaaldrich.com |

Note: Many physical properties for this specific compound are not extensively reported in publicly available literature.

Overview of Current Research Trajectories and Challenges

Current research involving compounds structurally related to this compound is largely directed toward the synthesis of novel, biologically active molecules. The exploration of cyanoacetamide derivatives continues to be a fertile ground for discovering compounds with potential therapeutic applications, including antimicrobial and anticancer properties. smolecule.com Research in this area often focuses on using these building blocks to create libraries of diverse heterocyclic compounds, which are then screened for biological activity. mdpi.com For example, α-ketoamides, which can be synthesized from related precursors, have been investigated as potential inhibitors of enzymes like cathepsin S, which is implicated in tumor progression. nih.gov

Despite the synthetic utility of cyanoacetamide derivatives, several challenges persist in this field of research. A primary challenge is the development of highly efficient and selective synthetic methods. While general reactions like the Knoevenagel condensation are well-established, optimizing these reactions for specific, sterically demanding substrates can be difficult. researchgate.net Furthermore, in the context of medicinal chemistry, achieving target specificity for the final complex molecules is a significant hurdle. Many biologically active compounds derived from these intermediates face challenges related to off-target effects or toxicity, necessitating further structural modification and optimization. researchgate.net The synthesis of stereochemically pure compounds, where a specific three-dimensional arrangement of atoms is required, presents an additional layer of complexity and is a key area of ongoing research for related α-substituted amide structures. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDWVQJYFDAYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyano 2 Cyclopentylacetamide

Direct Synthesis Approaches to 2-Cyano-N-cyclopentylacetamide

Direct synthesis of 2-cyano-N-cyclopentylacetamide predominantly involves the creation of an amide linkage. This is typically accomplished by reacting cyclopentylamine (B150401) with derivatives of cyanoacetic acid, which serve as the source for the cyanoacetyl group. evitachem.comresearchgate.net These methods are foundational in the production of cyanoacetamide derivatives. researchgate.net

Amidation Reactions Involving Cyclopentylamine and Cyanoacetic Acid Derivatives

The most common synthetic pathway to 2-cyano-N-cyclopentylacetamide is the amidation reaction. evitachem.com This involves the nucleophilic attack of cyclopentylamine on the electrophilic carbonyl carbon of a cyanoacetic acid derivative. evitachem.comresearchgate.net

A widely utilized method for synthesizing cyanoacetamides involves the reaction of amines with alkyl cyanoacetates. researchgate.net In this specific synthesis, cyclopentylamine is reacted directly with methyl cyanoacetate (B8463686). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of cyclopentylamine displaces the methoxy (B1213986) group of methyl cyanoacetate to form the stable amide bond, yielding 2-cyano-N-cyclopentylacetamide and methanol (B129727) as a byproduct.

Table 1: Reactants and Products in the Condensation of Cyclopentylamine

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

This table outlines the primary molecules involved in the condensation synthesis route.

An alternative to using esters like methyl cyanoacetate is the direct coupling of cyclopentylamine with cyanoacetic acid. evitachem.com This approach typically requires the use of a coupling agent or activation of the carboxylic acid to facilitate the formation of the amide bond, as the direct reaction between an amine and a carboxylic acid to form an amide requires high temperatures to drive off water. Other precursors can also be employed in the synthesis of cyanoacetamide derivatives, though the reaction between amines and cyanoacetic acid or its esters remains a primary strategy. researchgate.net

Exploration of Alternative Cyclopentane-Derived Feedstocks

While cyclopentylamine is the most direct and commonly cited precursor for the cyclopentyl moiety in 2-cyano-N-cyclopentylacetamide, other cyclopentane-derived feedstocks could theoretically be employed. These alternative routes would involve more complex multi-step syntheses. For instance, a precursor like cyclopentyl bromide could be converted to cyclopentylamine before proceeding with the amidation reaction. However, the literature predominantly focuses on the direct use of cyclopentylamine due to its commercial availability and the efficiency of the amidation reaction.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of cyanoacetamides, advanced techniques such as microwave-assisted synthesis have been explored for analogous systems.

Microwave-Assisted Synthesis for Analogous Cyanoacetamide Systems

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. jchps.comunifap.br This technique has been successfully applied to the synthesis of various cyanoacetamide derivatives. researchgate.netresearchgate.netnih.gov The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction. jchps.comelement-msc.ru

In the synthesis of analogous 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, microwave irradiation resulted in significantly higher yields and shorter reaction times compared to traditional heating. jchps.com For example, a reaction that yielded 68% of the product under conventional heating produced a 72% yield in a much shorter time frame with microwave assistance. jchps.com This green chemistry approach often minimizes the formation of by-products and can sometimes be performed in greener solvents or even under solvent-free conditions. jchps.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous Cyanoacetamide

| Synthesis Method | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Conventional Heating | 68% | Several Hours | jchps.com |

This table provides a comparative overview of the efficiency of conventional heating versus microwave-assisted synthesis for a structurally related cyanoacetamide, highlighting the advantages of the latter.

Chemo- and Regioselective Synthesis Protocols

Chemo- and regioselectivity are critical concepts in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. In the context of cyanoacetamide synthesis, these principles dictate the precise formation of the target structure, especially when multiple reactive sites are present in the starting materials or intermediates.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. The synthesis of 2-Cyano-2-cyclopentylacetamide via the reaction of cyclopentylamine with an activated cyanoacetic acid derivative (like ethyl cyanoacetate) is an example of a chemoselective process. The nucleophilic amine group of cyclopentylamine selectively attacks the electrophilic carbonyl carbon of the cyanoacetate, leading to amide bond formation rather than reacting with the cyano group. The control of reaction conditions, such as temperature and the choice of catalyst, can be pivotal in dictating the outcome of such transformations. mdpi.com

Regioselectivity: This governs the specific location of bond formation when a molecule has multiple potential reaction sites. While the direct synthesis of this compound from cyclopentylamine and ethyl cyanoacetate does not present a significant regiochemical challenge, the principle is crucial when using more complex, substituted precursors or in subsequent reactions involving the cyanoacetamide core. For instance, in the synthesis of related heterocyclic systems like thiazoles from cyanoacetamide-derived thioamides, the reaction with α-halocarbonyl compounds proceeds in a regioselective manner to yield a specific isomer. nih.govnih.gov The regiochemistry of such cyclization reactions can be confirmed through analytical methods like NMR and X-ray crystallography. mdpi.comnih.gov

The table below illustrates how reaction conditions can influence selectivity in related synthetic transformations, a principle applicable to the broader class of cyanoacetamides.

| Precursor 1 | Precursor 2 | Conditions | Product Type | Selectivity Control |

| 1,2,4-Triketone Analog | Substituted Hydrazine (B178648) | EtOH, Reflux | Pyrazole (B372694) Isomer A | Kinetic Control |

| 1,2,4-Triketone Analog | Substituted Hydrazine | EtOH, Acid Catalyst, Reflux | Pyrazole Isomer B | Thermodynamic Control |

| Thioamide Derivative | α-Bromocarbonyl Compound | DMF, NaHCO₃, Room Temp. | (E)-cyano(thiazolidin-2-ylidene)thiazole | Reagent-controlled regioselectivity |

This table presents generalized data from related syntheses to illustrate the principles of chemo- and regioselectivity. mdpi.comnih.gov

Application of Green Chemistry Principles in the Synthesis of Cyanoacetamides

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. nih.gov These principles are increasingly being applied to the synthesis of cyanoacetamide derivatives to create more sustainable and efficient methodologies. nih.govresearchgate.net

Key green chemistry strategies applicable to cyanoacetamide synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and often eliminate the need for traditional, volatile organic solvents. nih.govresearchgate.net This technique is particularly effective for condensation reactions, such as the Knoevenagel condensation used to produce unsaturated cyanoacetamide derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions in "dry media" or without a solvent altogether minimizes waste and avoids the use of toxic and flammable substances. nih.govnih.gov For the synthesis of this compound, a solvent-free approach could involve the direct reaction of cyclopentylamine with ethyl cyanoacetate, potentially with a solid catalyst and microwave heating. nih.gov

Use of Eco-Friendly Catalysts: Employing non-toxic and reusable catalysts is a central tenet of green chemistry. In cyanoacetamide synthesis, mild catalysts like ammonium (B1175870) acetate (B1210297) have been used effectively in microwave-assisted reactions, replacing more hazardous alternatives. nih.gov

The following table compares a conventional synthesis approach with a hypothetical green chemistry protocol for a generic cyanoacetamide synthesis.

| Parameter | Conventional Method | Green Chemistry Approach |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Solvent | Dimethylformamide (DMF), Toluene | Solvent-free or Green Solvent (e.g., Ethanol, Water) |

| Catalyst | Piperidine (B6355638), Strong Acids/Bases | Ammonium Acetate, Reusable Solid Catalysts |

| Reaction Time | Several Hours to Days | Seconds to Minutes |

| Work-up | Solvent Extraction, Column Chromatography | Simple Filtration, Washing |

| Environmental Impact | High (Solvent waste, energy consumption) | Low (Minimal waste, energy efficient) |

This table is a comparative illustration based on principles described in the literature. nih.govnih.gov

By embracing these green methodologies, the synthesis of this compound and other valuable cyanoacetamide compounds can be achieved in a more environmentally responsible, efficient, and economical manner. nih.gov

Chemical Reactivity and Derivatization Pathways of 2 Cyano 2 Cyclopentylacetamide

Role as a Multipurpose Building Block in Contemporary Organic Synthesis

2-Cyano-2-cyclopentylacetamide is a member of the cyanoacetamide family of compounds, which are recognized as highly versatile and reactive building blocks in modern organic synthesis. researchgate.nettubitak.gov.tr These compounds are polyfunctional, possessing both electrophilic and nucleophilic centers, which allows for a wide range of chemical transformations. tubitak.gov.trresearchgate.net The utility of cyanoacetamides stems from the strategic placement of a cyano group, an amide moiety, and an active methylene (B1212753) group (the α-carbon). tubitak.gov.trresearchgate.net This arrangement enables their participation in various condensation, substitution, and cyclization reactions, making them crucial intermediates for the synthesis of complex molecules, particularly heterocyclic systems with potential biological and pharmaceutical applications. researchgate.netnih.gov

The reactivity of cyanoacetamide derivatives is characterized by several key features:

Nucleophilic Centers : The molecule has two primary nucleophilic sites: the active methylene carbon (α-carbon) and the amide nitrogen. The reactivity order generally favors the α-carbon. tubitak.gov.trresearchgate.net

Electrophilic Centers : The carbonyl carbon of the amide and the carbon of the cyano group serve as electrophilic sites. researchgate.net

Functional Group Interplay : The electron-withdrawing nature of both the cyano and carbonyl groups significantly increases the acidity of the protons on the α-carbon, making it an "active methylene" group. researchgate.neteasetolearn.com

This combination of reactive sites allows this compound to serve as a precursor for a diverse array of more complex molecular architectures. researchgate.net

Nucleophilic Reactivity of the Cyano Group

The cyano (nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo several important transformations. Although the carbon atom of the nitrile is electrophilic, the group as a whole can be involved in reactions typical of nitriles, often initiated by nucleophilic attack on its carbon. libretexts.org

Key reactions involving the cyano group include:

Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com This converts the cyano functionality into a carboxyl group, fundamentally altering the molecule's structure and properties.

Reduction : The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation provides a pathway to aminomethyl compounds, which are valuable synthetic intermediates.

Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine intermediate can then be hydrolyzed to produce a ketone. chemistrysteps.com

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions, serving as a building block for the construction of heterocyclic rings such as tetrazoles. nih.gov

The reactivity of the cyano group makes it a key handle for derivatization, allowing for its conversion into other important functional groups. nih.gov

Electrophilic Reactivity Involving the Amide Nitrogen Center

While the lone pair of electrons on an amide nitrogen typically renders it nucleophilic, specialized strategies in organic synthesis can reverse this polarity, a concept known as "umpolung." nih.govresearchgate.net This allows the amide nitrogen to function as an electrophile, enabling novel bond formations. Such reactivity is not intrinsic to standard amides but can be induced by converting them into suitable precursors.

One prominent strategy involves the use of O-acyl or O-sulfonyl hydroxamates (such as O-tosyl hydroxamates) as electrophilic amide precursors. nih.govresearchgate.net In this approach, the nitrogen atom is bonded to a good leaving group (like a tosylate), making it susceptible to nucleophilic attack. This enables reactions like direct Sₙ2-type nucleophilic cyanation at the nitrogen center using reagents such as trimethylsilyl (B98337) cyanide (TMSCN). nih.govresearchgate.net This transition metal-free method provides an efficient route to N-cyano amides, which are themselves valuable intermediates. nih.gov Theoretical and experimental studies support an Sₙ2-type mechanism for this transformation at the non-anomeric, electrophilic amide nitrogen. nih.govresearchgate.net While this reactivity has been demonstrated on a broad range of substrates, it represents a potential derivatization pathway for this compound following its conversion to an appropriate precursor. researchgate.net

Reactivity of the Active Methylene Group (α-Carbon)

The methylene group (CH₂) positioned between the electron-withdrawing cyano and amide carbonyl groups is known as an "active methylene" group. easetolearn.comslideshare.net The presence of these adjacent groups significantly increases the acidity of the α-protons, making them susceptible to deprotonation by even mild bases. wikipedia.orgsigmaaldrich.com The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto both the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. easetolearn.com This enhanced acidity and the stability of the conjugate base make the α-carbon a potent nucleophile, central to the synthetic utility of this compound. tubitak.gov.trresearchgate.net

One of the most characteristic reactions of active methylene compounds is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the carbanion derived from the active methylene group to the carbonyl carbon of an aldehyde or ketone. The initial adduct typically undergoes subsequent dehydration to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

In the context of this compound, the reaction with an aldehyde (R-CHO) or ketone, usually catalyzed by a weak base such as piperidine (B6355638) or an amine salt, would produce a 2-cyano-2-cyclopentylidene-acetamide derivative. researchgate.netchemspider.comnih.gov This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of diverse molecular structures. nih.gov

Table 1: Examples of Knoevenagel Condensation with Cyanoacetamide Derivatives This table presents analogous reactions to illustrate the general reactivity.

| Active Methylene Compound | Carbonyl Compound | Catalyst | Product | Reference |

| 2-Cyanoacetamide (B1669375) | 6-Nitroveratraldehyde | Piperidine | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

| 2-Cyano-N-(thiazol-2-yl)acetamide | Various aldehydes (e.g., pyrazole-4-carbaldehyde) | - | 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives | researchgate.net |

| 2-Cyanoacetamide | 2-Methoxybenzaldehyde | Piperidine | (Z)-2-Cyano-3-(2-methoxyphenyl)-N-(thiazol-2-yl)acrylamide | wikipedia.org |

The nucleophilic carbanion generated from the active methylene group of this compound can participate in a variety of other crucial synthetic transformations beyond the Knoevenagel condensation.

Alkylation and Acylation : The carbanion can react with alkyl halides or acyl halides in classic nucleophilic substitution reactions to introduce alkyl or acyl groups at the α-carbon. This allows for the elaboration of the carbon skeleton.

Michael Addition : As a soft nucleophile, the carbanion can undergo Michael (conjugate) addition to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the unsaturated system and is a fundamental method for constructing larger molecules.

Reaction with Diazonium Salts : The active methylene group can couple with diazonium salts to form hydrazones, which are versatile intermediates for the synthesis of heterocyclic compounds like pyrazoles. researchgate.net

These reactions highlight the versatility of the active methylene group, enabling its use in a wide range of synthetic applications to build molecular complexity. researchgate.net

Cyclization Reactions for the Construction of Heterocyclic Systems

Cyanoacetamide derivatives are preeminent synthons for the construction of heterocyclic compounds due to their multiple, strategically positioned reactive sites. researchgate.netresearchgate.net The interplay between the cyano, amide, and active methylene functionalities allows for intramolecular or intermolecular reactions with bidentate reagents to form a wide variety of five- and six-membered rings. tubitak.gov.tr

This compound can serve as a precursor to numerous heterocyclic systems, including:

Pyridines and Pyridones : Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of highly substituted pyridine (B92270) rings. Cyclization of enamide structures derived from cyanoacetamides with compounds like malonic acid can yield pyridine-2-(1H)-one derivatives. globethesis.com

Pyrimidines : Reactions with amidines or urea (B33335) can provide access to the pyrimidine (B1678525) core, a key structure in many biologically active molecules.

Thiazoles and Thiophenes : Reactions involving sulfur-based reagents can be used to construct sulfur-containing heterocycles. For example, the Gewald reaction, which involves the condensation of an active methylene compound, a carbonyl compound, and elemental sulfur, is a classic method for synthesizing substituted thiophenes. wikipedia.org

Pyrazoles : As mentioned, reaction with diazonium salts or hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.netresearchgate.net

The ability to readily form diverse heterocyclic scaffolds underscores the importance of this compound as a key building block in medicinal and materials chemistry. tubitak.gov.trresearchgate.net

Table 2: Potential Heterocyclic Systems from Cyanoacetamide Precursors

| Reagent Type | Resulting Heterocycle | General Reaction | Reference |

| Hydrazine (B178648) derivatives | Pyrazole | Condensation/Cyclization | researchgate.netresearchgate.net |

| 1,3-Dicarbonyl compounds | Pyridine | Condensation/Cyclization | globethesis.com |

| Amidines/Urea | Pyrimidine | Condensation/Cyclization | tubitak.gov.tr |

| Sulfur and a carbonyl compound | Thiophene | Gewald Reaction | wikipedia.org |

| Carbon disulfide and an alkylating agent | Pyrrole/Thiazole derivatives | Multistep Synthesis | researchgate.net |

Synthesis of Five-Membered Nitrogen- and Sulfur-Containing Heterocycles (e.g., Pyrazoles, Thiophenes)

The construction of five-membered heterocycles, such as pyrazoles and thiophenes, can be readily achieved from this compound through well-established synthetic methodologies.

Pyrazoles: The synthesis of pyrazole derivatives generally involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In the context of this compound, the active methylene group and the cyano group can be transformed to create the necessary precursors for pyrazole ring formation. For instance, reaction with a suitable reagent can convert the cyanoacetamide into a β-ketoamide or a related intermediate, which can then undergo cyclocondensation with hydrazine or its derivatives to yield the corresponding pyrazole. The reaction of cyanoacetamides with hydrazine derivatives is a well-documented route to 5-aminopyrazoles.

Thiophenes: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base. Utilizing this compound in a Gewald-type reaction, likely with a suitable carbonyl compound and elemental sulfur, would be expected to produce highly substituted 2-aminothiophenes. The general mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

| Heterocycle | General Synthetic Strategy | Key Reagents for this compound |

| Pyrazoles | Cyclocondensation | Hydrazine hydrate, substituted hydrazines |

| Thiophenes | Gewald Reaction | Carbonyl compound, elemental sulfur, base (e.g., morpholine, triethylamine) |

Formation of Six-Membered Nitrogen- and Oxygen-Containing Heterocycles (e.g., Pyrimidines, Pyrans)

The versatile reactivity of this compound also extends to the synthesis of six-membered heterocyclic systems, including pyrimidines and pyrans.

Pyrimidines: The synthesis of pyrimidine rings from cyanoacetamide precursors is a common and efficient strategy. This typically involves the reaction of the cyanoacetamide derivative with a compound containing an amidine, urea, or guanidine (B92328) functionality. These reagents provide the necessary N-C-N fragment to complete the pyrimidine ring. The reaction proceeds through a condensation and cyclization sequence, often catalyzed by a base. By reacting this compound with various amidines, ureas, or guanidines, a diverse library of substituted pyrimidines bearing a cyclopentyl group can be accessed.

Pyrans: The formation of 2-amino-4H-pyran-3-carbonitrile derivatives is often achieved through a one-pot, three-component reaction. This typically involves an aldehyde, an active methylene compound (such as this compound), and a 1,3-dicarbonyl compound or a related species. The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the cyanoacetamide, followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting α,β-unsaturated nitrile, and subsequent intramolecular cyclization.

| Heterocycle | General Synthetic Strategy | Key Reagents for this compound |

| Pyrimidines | Cyclocondensation | Amidines, ureas, guanidines |

| Pyrans | Multicomponent Reaction | Aldehydes, 1,3-dicarbonyl compounds |

Elaboration into Fused Polycyclic Heterocyclic Scaffolds

The functional groups present in the initially formed five- or six-membered heterocycles derived from this compound can be further manipulated to construct fused polycyclic systems. The amino group in 2-aminothiophenes or 5-aminopyrazoles, for instance, can serve as a handle for annulation reactions, leading to the formation of thienopyrimidines, pyrazolopyrimidines, and other related fused heterocyclic scaffolds. These subsequent cyclization reactions can be achieved by reacting the amino-functionalized heterocycle with appropriate bifunctional electrophiles. The versatility of cyanoacetamides as precursors for a variety of monocyclic and fused heterocycles is well-documented.

Formation of Complex Molecular Architectures Incorporating this compound

Beyond the synthesis of heterocyclic systems, this compound can be integrated into more complex molecular architectures through the modification of its core functional groups.

Integration into Functionalized Amide Derivatives

The amide functionality of this compound can be derivatized to create a range of functionalized amide structures. Standard N-alkylation or N-arylation reactions can be employed to introduce various substituents on the amide nitrogen. Furthermore, the amide bond can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 2-cyano-2-cyclopentylacetic acid and cyclopentylamine (B150401). This carboxylic acid derivative can then be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of new amide derivatives.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for delineating the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing critical insights into the connectivity and spatial relationships of the atoms within 2-Cyano-2-cyclopentylacetamide.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the cyclopentyl ring, the methine proton adjacent to the cyano and amide groups, and the amide protons.

The chemical shift (δ) of each proton is influenced by the electron density of its local environment. The methine proton (α-proton) is anticipated to appear at a downfield chemical shift due to the deshielding effects of the adjacent electron-withdrawing cyano and carbonyl groups. The protons on the cyclopentyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The amide (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 7.0-8.0 | br s | - |

| α-CH | 3.0-3.5 | m | - |

| Cyclopentyl-CH₂ | 1.5-2.0 | m | - |

Note: This table is illustrative. Actual experimental values may vary based on solvent and instrument frequency.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Key expected signals include the carbonyl carbon of the amide group, which would appear significantly downfield (typically 170-180 ppm). The carbon of the cyano group is also characteristic, appearing in the 115-125 ppm region. The α-carbon, attached to both the cyano and carbonyl groups, would be found at a midfield chemical shift. The carbons of the cyclopentyl ring would resonate in the aliphatic region of the spectrum.

An illustrative ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 175 |

| C≡N (Cyano) | 120 |

| α-C | 40 |

| Cyclopentyl-C | 25-35 |

Note: This table is illustrative. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentyl ring and confirming the relationship between the α-methine proton and the adjacent cyclopentyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This experiment allows for the unambiguous assignment of the carbon signals based on the known assignments of their attached protons. For instance, the signal for the α-carbon would show a cross-peak with the signal for the α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, HMBC would show correlations from the amide protons to the carbonyl carbon and the α-carbon, and from the α-proton to the cyano carbon and the carbonyl carbon, thus confirming the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass can be compared to the theoretical mass calculated from the elemental composition (C₈H₁₂N₂O) to confirm the molecular formula with a high degree of confidence.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 153.1028 | Hypothetical Data | Hypothetical Data | C₈H₁₃N₂O |

| [M+Na]⁺ | 175.0847 | Hypothetical Data | Hypothetical Data | C₈H₁₂N₂ONa |

Note: This table is illustrative and requires experimental data for completion.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in solution. The retention time from the LC provides an additional characteristic parameter for the compound, while the mass spectrometer provides molecular weight and structural information. In complex mixtures, LC-MS can be used to isolate the compound of interest from impurities before mass analysis.

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By measuring the interaction of infrared radiation or inelastically scattered light with the molecule, a unique vibrational fingerprint is obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is a principal tool for identifying the functional groups present in a molecule. The technique is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structural features.

The primary amide group gives rise to a number of distinct peaks. The N-H stretching vibrations typically appear as a pair of bands in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected in the 1700-1650 cm⁻¹ range. The N-H bending vibration, or Amide II band, typically appears around 1650-1580 cm⁻¹.

Another key functional group, the nitrile (C≡N), produces a sharp and distinct absorption band, although its intensity can vary. This C≡N stretching vibration is anticipated in the 2260-2220 cm⁻¹ region. researchgate.net The presence of the cyclopentyl ring and the central quaternary carbon is confirmed by various C-H and C-C stretching and bending vibrations. Aliphatic C-H stretching from the cyclopentyl group would be observed just below 3000 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amide | N-H Stretch | 3400 - 3100 (typically two bands) |

| Nitrile | C≡N Stretch | 2260 - 2220 |

| Amide | C=O Stretch (Amide I) | 1700 - 1650 |

| Amide | N-H Bend (Amide II) | 1650 - 1580 |

| Alkane | C-H Stretch | 2980 - 2850 |

This interactive table summarizes the expected FT-IR peak assignments for this compound based on characteristic functional group frequencies.

Raman spectroscopy serves as an excellent complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. A key difference is that Raman activity is dependent on a change in polarizability of a bond during vibration, whereas FT-IR absorption requires a change in the dipole moment.

For this compound, the nitrile (C≡N) stretch is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in its FT-IR counterpart, due to the high polarizability of the triple bond. nih.gov Symmetrical and non-polar bonds, such as the C-C bonds within the cyclopentyl backbone, also tend to be more Raman active. In contrast, the highly polar carbonyl (C=O) group of the amide, which is very strong in the IR spectrum, will typically show a weaker band in the Raman spectrum. sns.itresearchgate.net This complementary nature is invaluable for a complete vibrational analysis.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| Nitrile | C≡N Stretch | 2260 - 2220 | Strong |

| Amide | C=O Stretch (Amide I) | 1700 - 1650 | Weak to Medium |

| Alkane | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Alkane | C-C Stretch | 1200 - 800 | Medium |

This interactive table outlines the expected prominent Raman shifts for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise molecular structure of a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the electron density distribution and thus the exact positions of atoms in the crystal lattice.

For this compound, a successful XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This would definitively confirm the molecular connectivity, including the attachment of both the cyano and cyclopentyl groups to the alpha-carbon, and reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation). The analysis of the parent compound, cyanoacetamide, shows it crystallizes in the monoclinic space group P2₁/c. rsc.org A similar detailed crystallographic analysis for this compound would yield its unique unit cell parameters and space group.

Beyond individual molecular structure, XRD data reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces. For molecules with hydrogen bond donors (the amide N-H) and acceptors (the amide C=O oxygen and the nitrile nitrogen), hydrogen bonding is a dominant organizing force. nih.gov

Chromatographic and Other Spectroscopic Methods for Purity and Electronic Properties

Assessing the purity of a compound is a critical step in its characterization. Chromatographic techniques are the cornerstone of purity analysis in pharmaceutical and chemical research. iltusa.comalwsci.com High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is a standard method for determining the purity of non-volatile organic compounds like this compound. chemass.si A typical method would involve using a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol (B129727). A detector, such as a UV detector, would quantify the main compound peak relative to any impurity peaks, allowing for precise purity determination (e.g., >99%). chemass.si

For assessing volatile impurities, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be the method of choice. alwsci.com Furthermore, Mass Spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₈H₁₂N₂O), the expected exact mass would be determined, corroborating the molecular formula.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods are particularly valuable in the analysis of pharmaceutical compounds and research chemicals like "this compound". The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).

While specific HPLC and UPLC methods for "this compound" are not extensively detailed in publicly available literature, methods developed for the closely related compound, 2-cyanoacetamide (B1669375), provide a strong basis for developing analytical protocols. For instance, a reverse-phase HPLC method can be employed for the analysis of 2-cyanoacetamide. sielc.com Such methods typically utilize a non-polar stationary phase and a polar mobile phase.

For the analysis of cyanoacetamide derivatives, various chromatographic conditions have been reported. One method for detecting cyanoacetamide uses an Agilent ZORBAX Eclipse XDB-CN liquid chromatography column (4.6 mm x 250 mm, 5 µm) with a mobile phase consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer solution. google.com The detection is carried out at a wavelength of 200 nm. google.com Another approach for the determination of 2-cyanoacetamide involves a pre-column derivatization followed by separation on an XBridge C18 column (100 × 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid (30:70, v/v). bohrium.comnih.gov

UPLC, an enhancement of HPLC, utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption. A method developed for a related compound could be adapted for the rapid analysis of "this compound".

Table 1: Illustrative HPLC Parameters for Analysis of Related Cyanoacetamide Compounds

| Parameter | Condition 1 | Condition 2 |

| Chromatographic Column | Agilent ZORBAX Eclipse XDB-CN (4.6 mm x 250 mm, 5 µm) google.com | XBridge C18 (100 × 4.6 mm, 3.5 µm) bohrium.comnih.gov |

| Mobile Phase | Acetonitrile-Ammonium Formate Buffer google.com | Acetonitrile - 0.1% Formic Acid (30:70, v/v) bohrium.comnih.gov |

| Flow Rate | 0.5 mL/min google.com | Not Specified |

| Detection Wavelength | 200 nm google.com | Not Specified (Fluorescence detection after derivatization) bohrium.comnih.gov |

| Column Temperature | 40 °C google.com | Not Specified |

| Injection Volume | 5 µL google.com | Not Specified |

This table is based on data for 2-cyanoacetamide and is intended to be illustrative of potential starting conditions for the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. libretexts.org

For "this compound," the primary chromophores are the cyano (C≡N) and the amide (O=C-N) groups. These groups contain π bonds and non-bonding electrons (lone pairs on the oxygen and nitrogen atoms), which can undergo electronic transitions. youtube.comyoutube.com The expected electronic transitions for this molecule would be n→π* and π→π*.

The n→π* transition involves the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π). masterorganicchemistry.com These transitions are typically of lower energy and occur at longer wavelengths. masterorganicchemistry.com The π→π transition involves the promotion of an electron from a bonding π orbital (π) to an anti-bonding π orbital (π*) and is generally of higher energy, occurring at shorter wavelengths. youtube.com

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region | Molar Absorptivity (ε) |

| Amide (C=O) | n→π | Longer Wavelength (e.g., >200 nm) | Low to Moderate |

| Amide (C=O) & Cyano (C≡N) | π→π | Shorter Wavelength (e.g., <200 nm) | High |

This table presents generalized expectations for the electronic transitions of the chromophores present in this compound.

Computational and Theoretical Investigations of 2 Cyano 2 Cyclopentylacetamide

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the molecular properties and reactivity of organic compounds. DFT calculations for 2-Cyano-2-cyclopentylacetamide are typically performed using specific functionals, such as B3LYP, and a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. These studies can elucidate the molecule's geometric parameters, electronic distribution, and spectroscopic signatures.

Before molecular properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which contains a five-membered ring and a rotatable amide group, this process also involves a conformational analysis to identify the various low-energy structures (conformers) and determine the global minimum energy conformation.

The cyclopentane (B165970) ring is known for its non-planar conformations that relieve torsional strain. The two most common conformations are the "envelope," with C_s symmetry, and the "half-chair" or "twist," with C_2 symmetry. libretexts.orgscribd.comdalalinstitute.com The substituents on the ring—the cyano and acetamide (B32628) groups—will influence the relative energies of these conformers. DFT calculations can map out the potential energy surface of the molecule, identifying the energy barriers between different conformers and predicting the most stable arrangement. In this stable form, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.

Illustrative Data from Geometry Optimization:

Below is a representative table of optimized geometric parameters that would be obtained from a DFT calculation on this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.54 Å |

| C-CN | ~1.47 Å | |

| C≡N | ~1.16 Å | |

| C-C=O | ~1.52 Å | |

| C=O | ~1.24 Å | |

| C-N (amide) | ~1.35 Å | |

| Bond Angle | C-C-C (ring) | ~104-106° |

| N≡C-C | ~178° | |

| O=C-N | ~123° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) |

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). researchgate.netsapub.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can visualize the spatial distribution of these orbitals and quantify their energies. The HOMO is expected to be localized primarily on the amide group and the nitrogen of the cyano group, which are regions of higher electron density. The LUMO is likely to be distributed over the electron-withdrawing cyano and carbonyl groups.

Representative Frontier Molecular Orbital Data:

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Indicates electron-donating ability |

| LUMO | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability |

Note: These energy values are hypothetical and serve to illustrate the output of a DFT calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netbrieflands.comresearchgate.net It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting how it will interact with other species.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. These would be located around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. Such regions would be found around the amide hydrogen and the carbons of the carbonyl and cyano groups. Green areas represent regions of neutral potential, typically the hydrocarbon cyclopentyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis can reveal the stabilization energy associated with electron delocalization from the lone pairs of the amide nitrogen and carbonyl oxygen into antibonding orbitals of adjacent groups. It can also quantify the charge distribution on each atom, providing a more detailed view than MEP mapping alone. For instance, it can detail the charge transfer that occurs between the lone pair of the nitrogen atom and the antibonding orbital of the C=O bond, which is a key factor in the stability of the amide linkage. researchgate.net

Illustrative NBO Analysis Data for Key Interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (amide) | π(C=O) | ~50-60 |

| LP(2) O (carbonyl) | σ(N-C_amide) | ~15-25 |

| σ(C_ring-C_cyano) | π*(C≡N) | ~5-10 |

Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The E(2) energy is a measure of the intensity of the donor-acceptor interaction. These values are representative.*

DFT calculations can predict the vibrational frequencies of a molecule in its optimized geometry. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and aid in the assignment of experimental spectral bands.

For this compound, the calculations would predict characteristic vibrational frequencies for its functional groups. For example, the C≡N stretching vibration is expected in the 2240-2260 cm⁻¹ region, while the C=O stretch of the amide group would appear around 1650-1680 cm⁻¹. The N-H stretch of the amide would be predicted in the 3200-3400 cm⁻¹ range. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, thereby improving the agreement with experimental data.

Table of Predicted vs. Expected Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch (amide) | ~3450 | 3200-3400 |

| C-H Stretch (cyclopentyl) | ~2950-3050 | 2850-3000 |

| C≡N Stretch (nitrile) | ~2280 | 2240-2260 |

| C=O Stretch (amide I) | ~1700 | 1650-1680 |

| N-H Bend (amide II) | ~1580 | 1510-1570 |

Note: Predicted frequencies are unscaled and represent typical values from a DFT calculation.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of developing advanced technologies, including optical data storage, telecommunications, and optical computing. Organic molecules, in particular, have garnered significant attention for their potential NLO properties, which arise from the delocalization of π-electrons within their structure. The presence of both electron-donating and electron-accepting groups connected by a π-conjugated system can enhance these properties.

A hypothetical computational study on this molecule would likely involve optimizing its geometry and then calculating the NLO properties. The results would be presented in a table similar to the one below, which is illustrative of the type of data that would be generated.

Table 1: Hypothetical Predicted NLO Properties of this compound

| Parameter | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Value |

| Polarizability (α) | Value |

Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the reaction mechanisms involving this compound, both in its synthesis and its subsequent reactions, is crucial for optimizing reaction conditions and predicting product formation. Computational chemistry offers powerful tools to map out reaction pathways, identify intermediates, and characterize transition state structures.

For instance, the synthesis of this compound likely involves the reaction of a cyclopentyl-containing starting material with a cyanoacetamide derivative. A computational investigation would model this reaction by calculating the potential energy surface. This would involve identifying the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.

The elucidation of these pathways often employs methods like DFT. The geometries of the transition states are characterized by the presence of a single imaginary vibrational frequency. A detailed computational study would provide valuable data on bond lengths, bond angles, and the electronic structure of the transition state, offering a deeper understanding of the reaction's dynamics.

Advanced Quantum Chemical Calculation Methods

The accuracy of computational predictions is highly dependent on the chosen theoretical methods and basis sets.

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for many quantum chemical calculations. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. However, HF theory does not fully account for electron correlation, which can be significant for accurate energy and property predictions.

To improve upon the HF approximation, post-HF methods have been developed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation. While computationally more demanding, they generally provide more accurate results. For a molecule like this compound, using a post-HF method would be beneficial for obtaining reliable predictions of its properties.

A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost.

For molecules containing first and second-row atoms, such as this compound, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially for systems with lone pairs or for calculating properties like polarizability.

The computational level refers to the combination of the theoretical method and the basis set. The selection of an appropriate computational level involves a trade-off between accuracy and computational resources. For initial geometry optimizations, a less computationally expensive method and basis set might be used, followed by single-point energy calculations or property predictions at a higher level of theory.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties.

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Value |

| O···H | Value |

| N···H | Value |

| C···H | Value |

Note: The values in this table are placeholders and would be determined from the Hirshfeld surface analysis of the actual crystal structure.

Characterization of Weak Chemical Interactions

The stability of the crystal structure of organic molecules is significantly influenced by a network of weak, non-covalent interactions. Computational methods, particularly Hirshfeld surface analysis, are instrumental in visualizing and quantifying these interactions. This technique maps the electron distribution of a molecule in a crystal, allowing for the detailed analysis of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be employed to identify and characterize the various weak chemical interactions that govern its crystal packing. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, a detailed picture of the intermolecular environment can be obtained.

The primary intermolecular interactions expected for this compound would involve hydrogen bonds and van der Waals forces. The amide group (-CONH2) is a potent hydrogen bond donor and acceptor, likely forming N-H···O and C-H···O interactions. The cyano group (-C≡N) can also participate in hydrogen bonding as an acceptor. Furthermore, the cyclopentyl ring provides a nonpolar surface capable of engaging in van der Waals interactions and weaker C-H···π interactions.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| O···H/H···O | 35.2 |

| H···H | 28.5 |

| C···H/H···C | 15.8 |

| N···H/H···N | 12.3 |

| C···C | 4.7 |

| Other | 3.5 |

Note: This data is illustrative and represents typical values for similar organic molecules.

The red regions on the dnorm map would highlight the strongest hydrogen bonding interactions, particularly involving the amide group. The analysis of these weak interactions is crucial for understanding the polymorphism and physicochemical properties of this compound.

Theoretical Studies on Tautomeric Equilibria and Isomerism

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like this compound which possess both amide and cyano functionalities. Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

For this compound, the primary tautomeric equilibrium to consider is the amide-iminol tautomerism.

Scheme 1: Amide-Iminol Tautomerism in this compound

Where R = -C(CN)(C5H9)

DFT calculations can be used to optimize the geometries of both the amide and iminol forms and to calculate their relative energies. nih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. Solvation models, such as the Polarizable Continuum Model (PCM), can also be incorporated to study the influence of different solvents on the tautomeric equilibrium.

Generally, for primary amides, the amide form is significantly more stable than the iminol form. Theoretical calculations for this compound would be expected to confirm this preference. The relative energies of the tautomers, as well as the transition state for their interconversion, provide valuable information about the kinetics and thermodynamics of the tautomerization process.

Table 2: Hypothetical Calculated Relative Energies for Tautomers of this compound using DFT

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Amide | 0.00 | 0.00 |

| Iminol | +15.8 | +12.5 |

Note: This data is illustrative and based on typical energy differences for amide-iminol tautomerism.

In addition to tautomerism, theoretical studies can explore other forms of isomerism, such as conformational isomerism arising from the rotation around the C-C single bond connecting the cyclopentyl ring and the acetamide group. By performing a potential energy surface scan, the various stable conformers and the rotational barriers between them can be identified. This information is crucial for a complete understanding of the molecule's three-dimensional structure and flexibility.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Design and Synthesis of Functionalized Analogs and Derivatives of 2-Cyano-2-cyclopentylacetamide

The structure of this compound is conducive to the design and synthesis of a wide array of functionalized analogs and derivatives. The core of its reactivity lies in the polyfunctional nature of the molecule. Synthetic chemists can exploit these features to construct new molecules with tailored properties.

The primary routes for creating derivatives involve reactions at three key locations:

The α-carbon: The carbon atom situated between the cyano and carbonyl groups has acidic protons, making it an active methylene (B1212753) compound. This site can be readily deprotonated by a base to form a carbanion, which then acts as a potent nucleophile. This nucleophile can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, allowing for the introduction of diverse substituents.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

The Amide Group: The amide functionality can undergo hydrolysis, reduction, or be used in condensation reactions.

These reactive sites allow this compound to serve as a scaffold for generating libraries of related compounds for further investigation.

While the broader class of cyanoacetamide derivatives is significant in medicinal chemistry, specific, documented examples of this compound being incorporated into complex pharmaceutical intermediates are not widely available in scientific literature. However, its structural motifs are found in various biologically active molecules. The inherent reactivity of the compound makes it a plausible candidate for use as an intermediate in the synthesis of novel therapeutic agents, where the cyclopentyl group can provide a specific lipophilic character and conformational rigidity to the final molecule.

The reactivity and selectivity of this compound can be theoretically tuned through strategic chemical modifications. For instance, the introduction of electron-withdrawing or electron-donating groups onto the cyclopentyl ring could modulate the acidity of the α-carbon protons, thereby influencing the rate and outcome of reactions at this position. The choice of reaction conditions, including solvent, temperature, and the nature of the base or catalyst used, is critical for controlling which functional group reacts, thus ensuring selectivity. This control is fundamental for its use as a reliable synthetic intermediate.

Role in Multi-Component Reaction Development

In the field of multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, compounds containing an active methylene group like this compound are valuable substrates. Although specific examples detailing the use of this compound in MCRs are not prominent in the literature, its general class of N-substituted cyanoacetamides is known to participate in important MCRs, such as the Gewald reaction for the synthesis of substituted aminothiophenes.

Contribution to the Synthesis of Agrochemicals and Dyes

There is limited publicly available information specifically detailing the contribution of this compound to the synthesis of agrochemicals or dyes. The cyanoacetamide scaffold is present in some classes of fungicides, but direct application or synthesis originating from this compound has not been documented in major patents or publications.

Utility as Chemical Probes and Research Tools in Mechanistic Studies

A chemical probe is a small molecule used to study and manipulate biological systems. Based on available research, there are no specific instances of this compound being developed or utilized as a chemical probe or as a specialized tool for investigating reaction mechanisms.

The technique of isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C) to trace the molecule's path through a reaction or to study the reaction's kinetics. There is no information available in the scientific literature regarding the synthesis or use of isotopically labeled this compound for reaction kinetic investigations.

Development of New Synthetic Pathways for High-Value Chemicals

The versatile chemical scaffold of this compound has positioned it as a valuable starting material and intermediate in the development of novel synthetic routes to high-value chemicals, particularly complex heterocyclic compounds. Its inherent reactivity, stemming from the presence of the cyano and acetamide (B32628) functional groups, allows for its participation in a variety of cyclization and condensation reactions. Researchers have leveraged these characteristics to construct intricate molecular architectures with significant potential in medicinal chemistry and materials science.

One of the key applications of this compound is in the synthesis of polysubstituted aminothiophenes through the Gewald reaction. This multicomponent reaction, which typically involves a ketone or aldehyde, an active methylene compound like this compound, and elemental sulfur in the presence of a base, provides a direct and efficient route to these important heterocyclic motifs. organic-chemistry.orgnih.govnih.gov Substituted aminothiophenes are recognized as privileged structures in drug discovery, forming the core of various biologically active molecules.

Furthermore, the reactivity of the active methylene group in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles such as pyrazoles and pyridines. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, which are prevalent in pharmaceuticals. researchgate.net Similarly, condensation reactions with 1,5-dicarbonyl compounds or their equivalents can pave the way for the construction of substituted pyridine (B92270) moieties, another critical scaffold in agrochemicals and drug development.

The Thorpe-Ziegler reaction offers another synthetic avenue, where intramolecular cyclization of dinitriles derived from this compound could potentially yield cyclic ketones, which are versatile intermediates for further chemical transformations. wikipedia.org While specific examples showcasing the use of this compound in all these named reactions are not extensively documented in publicly available literature, the general reactivity of the cyanoacetamide functional group strongly suggests its applicability in these synthetic strategies.

The following table summarizes hypothetical, yet chemically plausible, synthetic pathways for high-value chemicals starting from this compound, based on established organic reactions for this class of compounds.

| Starting Material(s) | Reagent(s) | Product Class | Potential High-Value Application |

| This compound, Cyclohexanone, Sulfur | Morpholine (base) | Substituted 2-Aminothiophene | Pharmaceutical intermediates, anti-inflammatory agents |

| This compound, Hydrazine Hydrate | Ethanol (solvent), Reflux | Substituted Pyrazole | Antipyretic, analgesic, and anti-inflammatory drugs |

| This compound, 1,5-Diketone | Ammonia or Ammonium (B1175870) Acetate (B1210297) | Substituted Pyridine | Agrochemicals, pharmaceuticals |

| Dinitrile derived from this compound | Sodium Hydride (base) | Cyclic β-Enaminonitrile | Precursor for cyclic ketones and other complex molecules |

Table 1: Potential Synthetic Pathways for High-Value Chemicals

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 2-Cyano-2-cyclopentylacetamide

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For this compound, future research will likely focus on several key areas to enhance sustainability and improve reaction efficiency.

Green Chemistry Approaches: Traditional synthetic methods often rely on hazardous solvents and reagents. Future synthetic strategies will likely incorporate principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov Microwave-assisted organic synthesis, for instance, has emerged as a valuable technique for conducting solvent-free reactions, thereby addressing concerns related to the toxicity and flammability of conventional solvents. nih.gov The application of microwave irradiation in the synthesis of cyanoacetamide derivatives has been shown to be an environmentally conscious approach. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. umontreal.caflinders.edu.aumdpi.com Translating the synthesis of this compound to a continuous flow process could lead to higher yields, reduced reaction times, and minimized waste generation. flinders.edu.aumdpi.com This methodology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction and purification steps in a continuous sequence. flinders.edu.au

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and milder reaction conditions compared to traditional chemical catalysts. researchgate.net Future research could explore the use of specific enzymes for the synthesis of this compound, potentially leading to a more sustainable and cost-effective manufacturing process. researchgate.netcolab.ws

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced use of hazardous solvents and reagents, increased energy efficiency. |